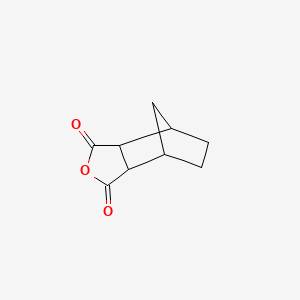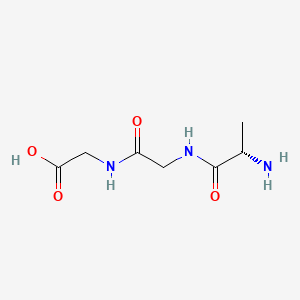
1-Chloro-4-(difluoromethyl)benzene
Vue d'ensemble
Description
1-Chloro-4-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It has a molecular weight of 162.56 g/mol . The compound is also known by other names such as benzene, 1-chloro-4-(difluoromethyl)-, and has the CAS number 43141-66-8 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(difluoromethyl)benzene consists of a benzene ring with a chloro group at the 1-position and a difluoromethyl group at the 4-position . The InChI code for the compound is 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H .Physical And Chemical Properties Analysis
1-Chloro-4-(difluoromethyl)benzene is a colorless to light-yellow liquid . It has a molecular weight of 162.56 g/mol and a computed XLogP3 value of 3.6 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 162.0047842 g/mol . The topological polar surface area of the compound is 0 Ų .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
A study by Pan, Wang, and Xiao (2017) developed a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene. This method improved yield and reduced reaction time compared to conventional heating, demonstrating the compound's utility in efficient chemical synthesis processes (Pan, Wang, & Xiao, 2017).
Chemical Interaction Studies
Research by Dittmer, Pask, and Nuyken (1992) explored the interactions of related compounds with BCl3 in CH2Cl2, highlighting the complex formation between ether and BCl3. This research provides insights into the behavior of compounds like 1-Chloro-4-(difluoromethyl)benzene in chemical reactions (Dittmer, Pask, & Nuyken, 1992).
Stereochemistry in Friedel-Crafts Reaction
Segi et al. (1982) investigated the stereochemistry of the Friedel-Crafts alkylation involving similar compounds, revealing the formation of optically active by-products and the impact of various catalysts on the reaction's stereochemical course. This study provides insights into how the stereochemistry of reactions involving 1-Chloro-4-(difluoromethyl)benzene might be influenced (Segi et al., 1982).
Catalysis and Reagent Selectivity
A study by Mongin, Desponds, and Schlosser (1996) on halobenzotrifluorides, closely related to 1-Chloro-4-(difluoromethyl)benzene, explored the reagent-modulated optional site selectivities in chemical reactions. This research could inform strategies for manipulating the reactivity of 1-Chloro-4-(difluoromethyl)benzene in synthetic applications (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Novel Polyetherimide
Yu Xin-hai (2010) synthesized and characterized a novel fluorine-containing polyetherimide, starting from a compound structurally similar to 1-Chloro-4-(difluoromethyl)benzene. This highlights its potential application in the development of new materials (Yu Xin-hai, 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . The compound has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H227, H315, H319, H335 .
Mécanisme D'action
Pharmacokinetics
It is a small, lipophilic molecule, which suggests it could be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Action Environment
The action, efficacy, and stability of 1-Chloro-4-(difluoromethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the body . More research is needed to understand how these factors might affect the action of this compound.
Propriétés
IUPAC Name |
1-chloro-4-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMMYPOWHMIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348734 | |
| Record name | 1-chloro-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43141-66-8 | |
| Record name | 1-chloro-4-(difluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



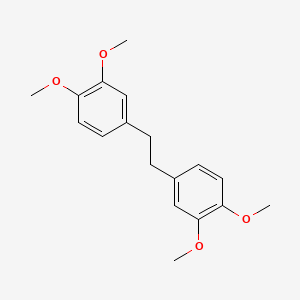

![(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B1596467.png)


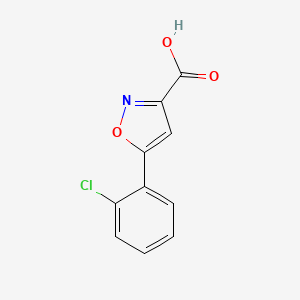
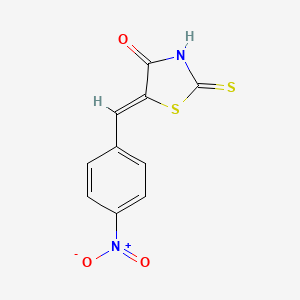
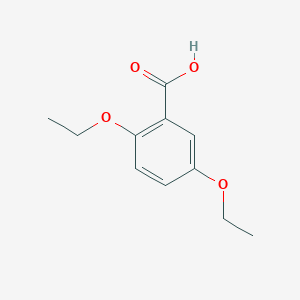
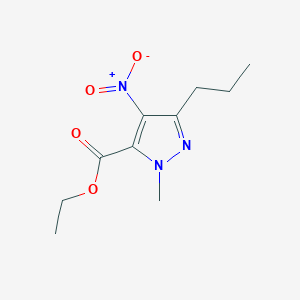
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)
